molecular formula C25H25N3O4S2 B3614010 N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3614010
M. Wt: 495.6 g/mol
InChI Key: AWJAJVBUMOMIIL-UHFFFAOYSA-N
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Description

N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy, methyl, benzothiazolyl, and methylsulfonyl groups attached to a glycinamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-16-6-12-22(32-3)21(13-16)28(34(4,30)31)15-24(29)26-19-9-7-18(8-10-19)25-27-20-11-5-17(2)14-23(20)33-25/h5-14H,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJAJVBUMOMIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzothiazole Intermediate: The synthesis starts with the preparation of the benzothiazole intermediate by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 4-bromoaniline in the presence of a palladium catalyst to form the desired benzothiazolylphenyl intermediate.

    Methoxy and Methyl Group Introduction:

    Sulfonylation: The final step is the sulfonylation of the glycinamide backbone using methylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups, using reagents like sodium methoxide or methyl iodide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, methyl iodide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Substituted derivatives with altered functional groups

Scientific Research Applications

N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds to highlight its uniqueness:

    N~2~-(2-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide: Lacks the methyl group on the phenyl ring, resulting in different chemical properties and reactivity.

    N~2~-(2-methoxy-5-methylphenyl)-N-[4-(benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide: Lacks the methyl group on the benzothiazole ring, affecting its biological activity.

    N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(sulfonyl)glycinamide: Lacks the methyl group on the sulfonyl group, altering its chemical reactivity.

These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
N~2~-(2-methoxy-5-methylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

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